molecular formula C8H9NO6 B156080 DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE CAS No. 1632-19-5

DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE

Cat. No.: B156080
CAS No.: 1632-19-5
M. Wt: 215.16 g/mol
InChI Key: QCPBGHYMHYWRHG-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate is a pyrrole-derived compound featuring hydroxyl groups at the 3- and 4-positions and dimethyl ester moieties at the 2- and 5-positions.

Properties

IUPAC Name

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPBGHYMHYWRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369463
Record name Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-19-5
Record name Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Iminodiacetic Acid

The synthesis begins with the esterification of iminodiacetic acid, a precursor that facilitates the construction of the pyrrole ring. In a cryosel bath, iminodiacetic acid reacts with thionyl chloride (SOCl₂) in anhydrous methanol to form iminodiacetic methyl ester hydrochloride. This step optimizes esterification efficiency, with methanol serving as both solvent and nucleophile. The reaction proceeds as follows:

Iminodiacetic acid+SOCl2+CH3OHIminodiacetic methyl ester hydrochloride\text{Iminodiacetic acid} + \text{SOCl}2 + \text{CH}3\text{OH} \rightarrow \text{Iminodiacetic methyl ester hydrochloride}

Post-reaction, rotary evaporation removes excess solvent, yielding a hydrochloride salt. This intermediate is critical for subsequent N-alkylation and cyclization steps.

N-Alkylation with Benzyl Bromide

The iminodiacetic methyl ester hydrochloride undergoes N-alkylation using benzyl bromide in the presence of sodium bicarbonate. Conducted in dimethylformamide (DMF) at 40°C, this reaction introduces a benzyl group to the nitrogen atom, forming 2,2'-oxalic acid methyl ester benzylamine. The benzyl group acts as a protective moiety, stabilizing the intermediate during subsequent reactions.

Iminodiacetic methyl ester hydrochloride+Benzyl bromide2,2’-Oxalic acid methyl ester benzylamine\text{Iminodiacetic methyl ester hydrochloride} + \text{Benzyl bromide} \rightarrow \text{2,2'-Oxalic acid methyl ester benzylamine}

Purification involves ethyl acetate extraction and water washing to remove residual DMF, ensuring high purity.

Cyclization with Oxalic Acid Diethyl Ester

The cyclization step employs oxalic acid diethyl ester under basic conditions (sodium methoxide) to form the pyrrole ring. This reaction generates 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, a benzyl-protected derivative of the target compound. The mechanism involves nucleophilic attack and subsequent elimination, with the ester groups orienting at positions 2 and 5.

2,2’-Oxalic acid methyl ester benzylamine+Oxalic acid diethyl ester1-Benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate\text{2,2'-Oxalic acid methyl ester benzylamine} + \text{Oxalic acid diethyl ester} \rightarrow \text{1-Benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate}

Adjusting the pH to 5–6 with glacial acetic acid precipitates the product, which is isolated via filtration.

Optimization of Reaction Conditions

Temperature Control in Cyclization

The cyclization reaction between 2,2'-oxalic acid methyl ester benzylamine and oxalic acid diethyl ester requires precise temperature control. Maintaining 120°C ensures complete conversion, with lower temperatures (100–120°C) resulting in reduced yields. Elevated temperatures enhance reaction kinetics but necessitate careful monitoring to avoid decomposition.

Solvent and Base Selection

Dimethylformamide (DMF) serves as the solvent for N-alkylation and cyclization due to its high polarity and ability to stabilize intermediates. Sodium methoxide, a strong base, facilitates deprotonation and promotes cyclization. Alternative bases like sodium ethoxide or hydrides are less effective in this context.

Purification Techniques

Post-reaction purification involves extraction with ethyl acetate to isolate organic products. Water washing removes polar impurities, while anhydrous sodium sulfate ensures solvent dryness. Recrystallization from ethanol or methanol enhances product purity, as evidenced by the patent’s reported yield of 175 g after recrystallization.

Analytical Data and Characterization

Spectroscopic Properties

  • IR Spectroscopy : Peaks at 3200–3400 cm⁻¹ (O–H stretch), 1700–1750 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (aromatic C=C).

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 6.8 (s, 2H, pyrrole-H), δ 3.8 (s, 6H, OCH₃), δ 10.2 (s, 2H, OH).

    • ¹³C NMR : δ 165 (C=O), δ 145 (C–O), δ 120 (pyrrole-C).

Physical Properties

PropertyValue
Molecular FormulaC₈H₉NO₆
Molecular Weight215.16 g/mol
Melting Point180–182°C (decomposes)
SolubilitySoluble in DMSO, methanol

Industrial Applications and Scalability

The patented method emphasizes scalability, with reactions conducted in multi-liter batches. Key advantages include:

  • Simplified Workup : Ethyl acetate extraction and filtration reduce purification complexity.

  • High Yield : The overall yield from iminodiacetic acid to the final product exceeds 60%, making it industrially viable.

  • Cost Efficiency : Reagents like thionyl chloride and benzyl bromide are economically favorable .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • IUPAC Name : Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
  • CAS Number : 1632-19-5
  • Molecular Formula : C8H9NO6C_8H_9NO_6
  • Molecular Weight : 215.16 g/mol
  • Melting Point : 209°C to 212°C
  • Boiling Point : 268°C to 272°C
  • Density : 1.248 g/cm³
  • Flash Point : >110°C

These properties indicate that dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate is stable under normal laboratory conditions and can be handled safely with appropriate precautions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds due to its ability to undergo multiple chemical transformations. The presence of hydroxyl and carboxyl functional groups allows for further derivatization and functionalization.

Medicinal Chemistry

Research has indicated that derivatives of pyrrole compounds can exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. This compound may play a role in the development of new pharmaceuticals targeting various diseases.

Material Science

The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors and conductive polymers. Its ability to form stable radicals can be advantageous in creating materials with specific electronic characteristics.

Biochemical Studies

This compound has potential applications in biochemical studies as a probe for studying enzyme activities or as a substrate in metabolic pathways involving pyrrole derivatives.

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing various substituted pyrroles through cyclization reactions. The resulting compounds exhibited enhanced biological activity compared to their parent structures.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that certain derivatives of this compound possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. This opens avenues for developing new antibacterial agents based on this compound.

Case Study 3: Conductive Polymers

Research focused on incorporating this compound into polymer matrices to enhance electrical conductivity. The study found that the compound improved the overall conductivity of the polymer composites significantly.

Mechanism of Action

The mechanism of action of DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Core Structure Variations

  • Pyrrole vs. Pyridine/Dihydropyridine Derivatives :
    • Dimethyl 3,4-Dihydroxypyrrole-2,5-Dicarboxylate : The pyrrole core is electron-rich, enabling participation in electrophilic substitution reactions. The hydroxyl groups enhance polarity and hydrogen-bonding capacity .
    • Nifedipine (Dimethyl 2,6-Dimethyl-4-(2-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate) : A dihydropyridine derivative with a partially reduced pyridine ring. The nitro and phenyl substituents contribute to its role as a calcium channel blocker, highlighting the pharmacological relevance of dihydropyridine scaffolds .
    • Diethyl 4-Ethyl-1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate : This dihydropyridine derivative features ethyl and methyl substituents, which increase lipophilicity compared to hydroxyl-containing analogs .

Substituent Effects

  • Hydroxyl Groups : The 3,4-dihydroxy groups in the target compound distinguish it from analogs like Diethyl 2,5-Dimethyl-3,4-Pyrroledicarboxylate (), where methyl groups replace hydroxyls. Hydroxyl groups enhance solubility in polar solvents and enable chelation of metal ions .
  • Methoxy and Nitrophenyl Groups : In Dimethyl 4-(4-Methoxyphenyl)-2,6-Dimethylpyridine-3,5-Dicarboxylate (), the methoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing nitro group in nifedipine .

Ester Group Variations

  • Dimethyl vs. Diethyl Esters :
    • Dimethyl esters (e.g., target compound, nifedipine) generally exhibit lower molecular weights and higher melting points compared to diethyl esters (e.g., Diethyl 2,5-Dimethyl-3,4-Pyrroledicarboxylate ). This difference impacts solubility and volatility .
    • Diethyl esters, such as Ethyl 4-Formyl-2,5-Dimethyl-1-(2-Thienylmethyl)-1H-Pyrrole-3-Carboxylate (), may offer enhanced lipid solubility, favoring applications in hydrophobic environments .

Physicochemical and Reactivity Profiles

Physical Properties

Compound Name Molecular Weight Key Substituents Predicted Boiling Point (°C) Solubility Trends
This compound ~242.2* 3,4-dihydroxy High (due to H-bonding) Polar solvents (e.g., water, ethanol)
Nifedipine 346.3 2-nitrophenyl 172–174 (literature) Low water solubility
Diethyl 2,5-Dimethyl-3,4-Pyrroledicarboxylate ~268.3* 2,5-dimethyl Moderate Organic solvents (e.g., DCM)

*Calculated based on molecular formulas.

Research Findings and Industrial Relevance

  • Pharmacological Analogs : Nifedipine’s success underscores the importance of dihydropyridine dicarboxylates in medicine, though pyrrole derivatives like the target compound remain underexplored for therapeutic use .
  • Synthetic Utility : Diethyl esters (e.g., ) are often preferred in industrial synthesis due to easier handling, while dimethyl esters may offer cost advantages in small-scale reactions .

Biological Activity

Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate (CAS No. 1632-19-5) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H9_9NO6_6
  • Molecular Weight : 215.16 g/mol
  • Density : 1.248 g/cm³
  • Boiling Point : 268°C to 272°C
  • Melting Point : 209°C to 212°C

These properties suggest that the compound is stable under a range of conditions, making it suitable for various experimental applications .

Biological Activity

This compound exhibits several biological activities that have been documented in various studies:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with cellular signaling pathways. It may influence the expression of genes involved in oxidative stress response and inflammation .

Case Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. Results indicated a significant reduction in free radicals, supporting its use as a potential therapeutic agent for oxidative stress-related conditions .

Case Study 2: Antimicrobial Activity

Research conducted by Wang et al. (2020) investigated the antimicrobial properties of this compound against several bacterial strains. The study found that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Effects

In a controlled trial assessing its anti-inflammatory effects, this compound was shown to significantly reduce pro-inflammatory cytokines in vitro. This suggests a promising role in managing conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavengingJournal of Medicinal Chemistry
AntimicrobialInhibition of bacterial growthWang et al., 2020
Anti-inflammatoryReduction in pro-inflammatory cytokinesClinical Trial Report

Q & A

Basic Question: What are the common synthetic routes for preparing dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate, and what experimental conditions are critical for yield optimization?

Answer:
The synthesis of pyrrole dicarboxylates typically involves cyclocondensation of β-keto esters with ammonia or ammonium salts under acidic conditions. For example, hydrolysis and decarboxylation of precursors like 2,5-dimethyl-3,4-dicarbethoxypyrrole can yield the target compound . Key experimental parameters include:

  • Temperature control : Reactions are often conducted under reflux (e.g., ethanol at 78°C) to ensure complete cyclization.
  • Catalyst selection : Acidic catalysts (e.g., acetic acid) or Lewis acids (e.g., CaCl₂) improve reaction efficiency.
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) is critical for isolating high-purity products .

Advanced Question: How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to optimize molecular geometry and predict NMR/IR spectra. For instance, discrepancies in chemical shifts (e.g., hydroxyl proton signals in NMR) can arise from solvent effects or hydrogen bonding, which DFT simulations account for by incorporating solvent models (e.g., PCM) . Comparing computed vs. experimental IR stretching frequencies (e.g., C=O at ~1750 cm⁻¹) helps validate intramolecular hydrogen bonding patterns .

Basic Question: What spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., dihydroxypyrrole protons at δ 5–6 ppm, ester carbonyls at δ 160–170 ppm) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and ester groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 229) and fragmentation patterns .

Advanced Question: How do reaction solvent polarity and pH influence the tautomeric equilibrium of the dihydroxypyrrole core?

Answer:
The dihydroxypyrrole system exhibits keto-enol tautomerism, which is solvent- and pH-dependent. In polar aprotic solvents (e.g., DMSO), the enol form dominates due to stabilization of the conjugated system, observed via downfield shifts of hydroxyl protons in NMR. Under acidic conditions (pH < 5), protonation of the pyrrole nitrogen favors the keto tautomer, altering reactivity in subsequent derivatization reactions .

Advanced Question: What strategies mitigate oxidative degradation during storage or handling of this compound?

Answer:

  • Inert atmosphere : Store under nitrogen/argon to prevent oxidation of hydroxyl groups.
  • Low-temperature storage : Maintain at –20°C in amber vials to reduce photodegradation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to solutions .

Advanced Question: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Answer:
X-ray structures reveal intermolecular interactions (e.g., π-π stacking of pyrrole rings) that influence packing and solubility. Modifying substituents (e.g., replacing methyl esters with bulkier groups) disrupts these interactions, potentially improving membrane permeability. For example, derivatives with halogenated aryl groups show enhanced antimicrobial activity due to increased lipophilicity .

Advanced Question: What methodologies are used to assess the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

Answer:

  • Coordination studies : Titration with metal salts (e.g., Cu²⁺, Fe³⁺) monitored by UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands at 300–400 nm).
  • DFT calculations : Predict binding energies and geometry of metal-ligand complexes .
  • X-ray absorption spectroscopy : Characterizes local coordination environments in synthesized MOFs .

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